molecular formula C18H17N3O3S3 B2900466 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide CAS No. 104270-38-4

3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide

Cat. No. B2900466
CAS RN: 104270-38-4
M. Wt: 419.53
InChI Key: GLWPSOZRUIRXSM-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide, also known as PTSP, is a chemical compound that has gained attention in scientific research for its potential pharmacological properties. PTSP belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory prostaglandins. 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide has also been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway that is involved in cell survival and proliferation.
Biochemical and Physiological Effects
3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide has been shown to have a number of biochemical and physiological effects. In animal models, 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide has been shown to reduce inflammation, induce apoptosis in cancer cells, and improve glucose tolerance and insulin sensitivity. 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide has also been shown to inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide in lab experiments is its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic activities. However, there are also limitations to using 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide in lab experiments. For example, 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide may have off-target effects or interact with other compounds in complex ways, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide. One direction is to investigate the potential of 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide as a therapeutic agent for inflammatory diseases, cancer, and diabetes. Another direction is to study the mechanism of action of 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide in more detail, including its interactions with other enzymes and signaling pathways. Additionally, the synthesis of 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide analogs with improved pharmacological properties could be explored.

Synthesis Methods

The synthesis of 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide involves the reaction of 4-(N-(thiazol-2-yl)sulfamoyl)phenylamine with 3-bromothiophene in the presence of a palladium catalyst. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)-L-proline in the presence of a coupling reagent. The final product is obtained by deprotecting the tert-butoxycarbonyl group using trifluoroacetic acid.

Scientific Research Applications

3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide has been studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic activities. 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In addition, 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

properties

IUPAC Name

3-phenylsulfanyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S3/c22-17(10-12-25-15-4-2-1-3-5-15)20-14-6-8-16(9-7-14)27(23,24)21-18-19-11-13-26-18/h1-9,11,13H,10,12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWPSOZRUIRXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide

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